molecular formula C18H25N3O3S2 B2823696 4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946304-36-5

4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2823696
CAS RN: 946304-36-5
M. Wt: 395.54
InChI Key: IAMWLWUWHVYWKO-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H25N3O3S2 and its molecular weight is 395.54. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has highlighted their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them effective Type II photosensitizers for PDT. The effectiveness of such derivatives in producing singlet oxygen suggests that similar benzenesulfonamide compounds, including 4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, could also find applications in this area (Pişkin, Canpolat, & Öztürk, 2020).

Prevention of Cerebral Vasospasm

Compounds similar to this compound have been investigated for their ability to prevent cerebral vasospasm, a complication often arising from subarachnoid hemorrhage. Studies involving endothelin receptor antagonists highlight the potential of benzenesulfonamide derivatives in mitigating the constriction of blood vessels, suggesting a therapeutic avenue for conditions stemming from endothelin-induced vasoconstriction (Zuccarello et al., 1996).

Cognitive Enhancement

The development of cognitive enhancers has seen the use of benzenesulfonamide derivatives as potent selective antagonists of certain neurotransmitter receptors. For example, the 5-HT6 antagonist SB-271046 and its analogs have demonstrated significant effects on cognitive functions, including memory enhancement. This suggests that this compound may have applications in treating cognitive disorders or enhancing cognitive functions (Miguel-Hidalgo, 2001).

Other Potential Applications

Further research into benzenesulfonamide derivatives has explored their roles in treating various conditions, from inhibiting carbonic anhydrase for intraocular pressure reduction to antiproliferative activities against cancer cells. These studies underscore the versatility of benzenesulfonamide compounds in biomedical research and their potential utility in developing new treatments for a wide range of diseases (Casini et al., 2002).

properties

IUPAC Name

4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S2/c1-20-8-10-21(11-9-20)18(15-7-12-25-14-15)13-19-26(22,23)17-5-3-16(24-2)4-6-17/h3-7,12,14,18-19H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMWLWUWHVYWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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